N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
Description
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a tetrazole core fused with a morpholino-oxoethyl substituent and a cyclopropane sulfonamide moiety. The morpholino subunit enhances solubility and bioavailability due to its hydrophilic nature .
Synthesis of analogous sulfonamide derivatives typically involves multi-step reactions, such as nucleophilic substitutions, cyclizations, and alkylations, as exemplified in related compounds (e.g., triazole-thiones and hydrazinecarbothioamides) . Structural confirmation relies on advanced spectroscopic techniques (IR, NMR, MS) and crystallographic tools like SHELX and ORTEP-3 for precise molecular geometry determination .
Properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O5S/c23-15(20-7-9-27-10-8-20)11-21-16(24)22(19-18-21)13-3-1-12(2-4-13)17-28(25,26)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMTNIITJPZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity, mechanisms of action, therapeutic applications, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O4S |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 1396881-45-0 |
| Density | Not Available |
| Melting Point | Not Available |
The compound features a tetrazole ring , which is known for its diverse biological activities, particularly as an antibacterial and antifungal agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens.
Therapeutic Applications
Due to its diverse mechanisms of action, this compound has potential applications in various therapeutic areas:
- Antibacterial Treatments : Its efficacy against bacterial strains makes it a candidate for developing new antibiotics.
- Antifungal Agents : The compound's activity against fungi could be beneficial in treating fungal infections.
- Neurological Disorders : By modulating neurotransmitter systems, it may have implications for treating conditions such as depression and anxiety.
Case Studies and Research Findings
Recent research has highlighted several key findings related to the biological activity of this compound:
-
In vitro Studies : Laboratory tests have demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 - Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death.
- Safety Profile : Toxicity assessments in animal models indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique structural attributes are compared to three analogous sulfonamide derivatives (Table 1):
Key Findings:
Heterocyclic Core Influence :
- The tetrazole in the target compound offers higher nitrogen content and metabolic stability compared to triazoles () and pyrimidines (). Its planar structure enhances π-π stacking in biological targets.
- Triazole-thiones () exhibit tautomerism (thione ↔ thiol), absent in the tetrazole due to its rigid oxo-substituted ring .
Substituent Effects: The cyclopropanesulfonamide group introduces steric constraints and polar interactions, differing from the linear methanesulfonamide () or phenylsulfonyl groups (). The morpholino-oxoethyl moiety improves solubility compared to halogenated (Cl, Br) or fluorophenyl substituents in analogs .
Spectral and Reactivity Trends :
- IR spectra distinguish C=S (1247–1255 cm⁻¹) in triazole-thiones from the C=O (1680 cm⁻¹) in the target compound .
- ¹H-NMR of cyclopropane protons (δ 1.2–1.8) contrasts with isopropyl (δ 1.3–1.5) or aromatic protons (δ 7.0–8.5) in analogs .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for triazole derivatives (), involving cyclization and alkylation. However, the tetrazole core may require specialized reagents (e.g., NaN₃) for nitrogen ring closure.
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Experimental Design : Combine sub-therapeutic doses of the compound with standard drugs (e.g., fluconazole for antifungal synergy). Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
